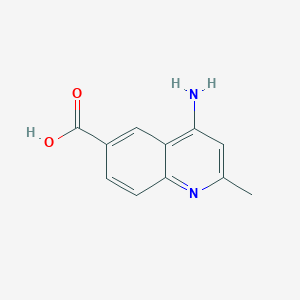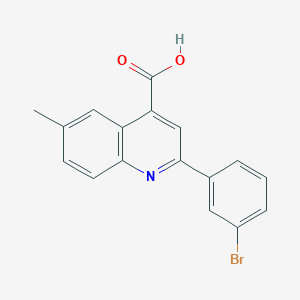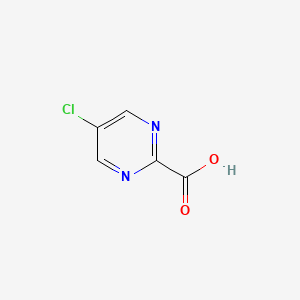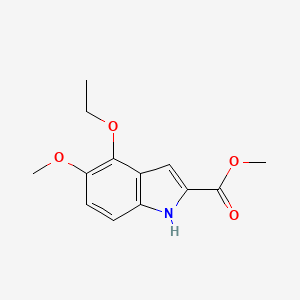
methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Spectroscopic and Computational Studies
Methyl 5-methoxy-1H-indole-2-carboxylate (MMIC) has been characterized using various spectroscopic methods and computational studies. These studies provide insights into its electronic nature, reactivity, and non-linear optical properties. This research highlights MMIC's potential as a precursor to biologically active molecules (Almutairi et al., 2017).
Functionalization for Derivative Synthesis
Research on methyl 3-acetyl-5-[(methoxycarbonyl)amino]-2-methyl-1H-indole-1-carboxylate, a related compound, demonstrates its utility in synthesizing various derivatives through oxidative heterocyclization and other chemical reactions (Velikorodov et al., 2016).
Interaction with Metal Ions
Studies have shown that compounds similar to methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate can form complexes with metal ions like Zn(II), Cd(II), and Pt(II). These complexes, involving anti-inflammatory drugs and indole derivatives, exhibit potential antibacterial and growth inhibitory activities (Dendrinou-Samara et al., 1998).
Conformationally Constrained Tryptophan Derivatives
Research into synthesizing novel tryptophan analogues, which include compounds structurally related to methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate, has been conducted for use in peptide and peptoid conformation elucidation studies (Horwell et al., 1994).
Reactivity with Aromatic N-Oxides
The reactivity of 1-methyl-2-ethoxy-indoles, closely related to the compound , with various aromatic N-oxides has been explored. These studies contribute to the understanding of chemical reactions and mechanisms involving indole derivatives (Hamana & Kumadaki, 1971).
Relay Catalysis in One-Pot Synthesis
Methyl 4-aminopyrrole-2-carboxylates have been synthesized in a one-pot mode, showcasing the potential of relay catalysis involving compounds similar to methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate (Galenko et al., 2015).
Bioreductive Anticancer Agents
Indolequinones derived from compounds akin to methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate have been synthesized and evaluated for their potential as bioreductive anticancer agents. These studies emphasize the importance of indole derivatives in developing new cancer therapies (Cotterill et al., 1994).
Anti-Hepatitis B Virus Activities
A series of ethyl 5-hydroxyindole-3-carboxylates, structurally related to methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate, have been synthesized and evaluated for their anti-hepatitis B virus activities. This highlights the potential of indole derivatives in antiviral research (Zhao et al., 2006).
Synthesis and Biological Evaluation
The synthesis and evaluation of indole derivatives, including those related to methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate, have been conducted to explore their antimicrobial potential. These studies contribute to the field of antimicrobial drug development (Kalshetty et al., 2012).
Orientations Futures
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on the synthesis and biological activity analysis of “methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate” and its derivatives.
Propriétés
IUPAC Name |
methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-4-18-12-8-7-10(13(15)17-3)14-9(8)5-6-11(12)16-2/h5-7,14H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODGFMGVOGSYMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC2=C1C=C(N2)C(=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

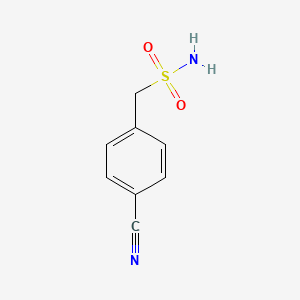
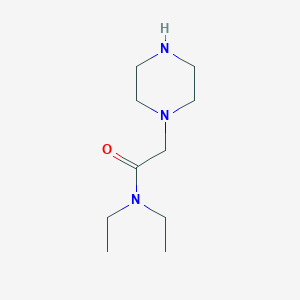
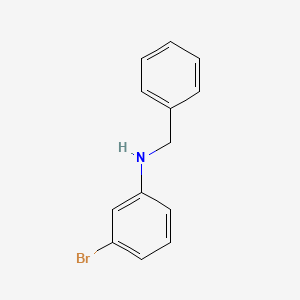
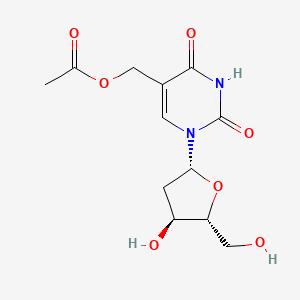
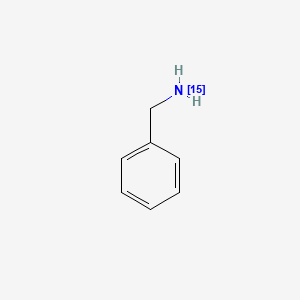
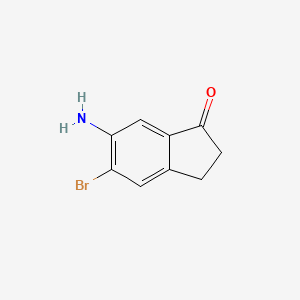
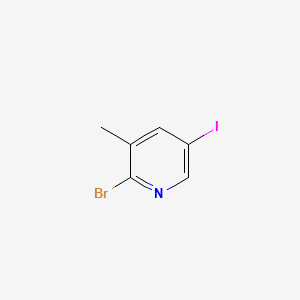
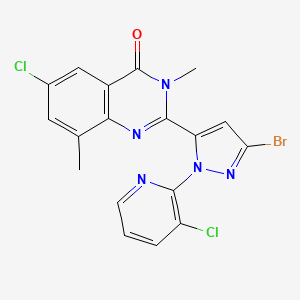
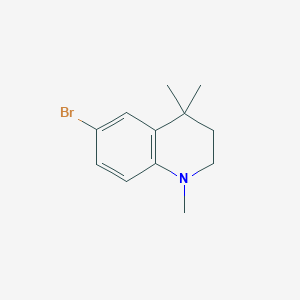
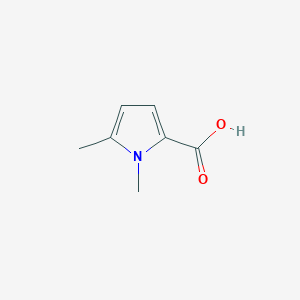
![4-[Oxo(piperazin-1-yl)acetyl]morpholine](/img/structure/B1278052.png)
